4-Chloro-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities. This compound features a pyrazole ring fused with a pyrimidine moiety, with specific substitutions that enhance its pharmacological potential. The presence of chlorine and methoxy groups contributes to its reactivity and biological profile.
4-Chloro-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine can be classified as a pyrazolo-pyrimidine derivative, which is a subclass of nitrogen-containing heterocycles. These compounds are often explored in medicinal chemistry due to their ability to interact with various biological targets, including enzymes and receptors involved in disease processes.
The synthesis of 4-chloro-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine typically involves several key steps:
The molecular formula for 4-chloro-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine is with a molar mass of approximately 168.58 g/mol. The structural representation includes:
The compound exhibits distinct peaks in NMR spectra that correspond to its unique hydrogen environments, confirming its structure .
4-Chloro-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine participates in various chemical reactions that can modify its structure or enhance its biological activity:
These reactions are crucial for developing derivatives with tailored pharmacological profiles .
The mechanism of action for compounds like 4-chloro-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine often involves interaction with specific biological targets:
Research indicates that these interactions can lead to significant biological effects, such as apoptosis in cancer cells or anti-inflammatory responses .
The physical properties of 4-chloro-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine include:
These properties are essential for understanding how the compound behaves under various conditions and how it can be utilized in laboratory settings .
4-Chloro-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine has several potential applications in scientific research:
Continued research into this compound may reveal additional therapeutic applications and enhance our understanding of its mechanisms .
4-Chloro-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine represents a strategically functionalized derivative within the broader pyrazolopyrimidine heterocyclic system. Its systematic IUPAC name designates positions 4 and 6 with chloro and methoxy substituents, respectively, while the "1H" notation confirms a replaceable hydrogen at the pyrazole nitrogen (N1). This nomenclature precisely differentiates it from isomeric frameworks like pyrazolo[4,3-d]pyrimidines, where fusion patterns shift atom numbering [9]. The molecular formula C₆H₆ClN₄O encodes its bidentate ligand capability, with nitrogen atoms at positions 1, 3, 5, and 7 enabling diverse metal coordination or hydrogen-bonding interactions. Its crystalline structure, often stabilized by intermolecular hydrogen bonding between N-H and adjacent nitrogens, facilitates co-crystallization studies critical for structure-based drug design. This compound belongs to the 1H-unsubstituted subclass at N1, a feature of high synthetic value as this position readily undergoes alkylation or arylation to modulate pharmacokinetic properties [8].
Table 1: Nomenclature and Identification of 4-Chloro-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine
Property | Descriptor |
---|---|
Systematic Name | 4-Chloro-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine |
CAS Registry Number | 30129-53-4 (core analog)¹ |
Molecular Formula | C₆H₆ClN₄O |
Core Structure Classification | Fused bicyclic heterocycle: Pyrazolo[3,4-d]pyrimidine |
Key Substituents | Cl (C4), OCH₃ (C6) |
Isomeric Distinction | Versus pyrazolo[4,3-d]pyrimidine (different ring fusion) |
¹Note: Exact CAS for methoxy derivative may differ; 30129-53-4 refers to the 6-methyl analog [10].
The emergence of pyrazolo[3,4-d]pyrimidines as bioisosteric purine analogs marked a pivotal strategy in mid-20th-century medicinal chemistry. Researchers recognized that replacing the imidazole ring of purines (e.g., adenine, guanine) with a pyrazole ring created scaffolds with similar hydrogen-bonding topography and dipole moments, enabling mimicry of purine nucleobases in biological systems [6]. Early investigations focused on unsubstituted or minimally substituted derivatives, revealing their intrinsic affinity for adenosine-binding sites within enzymes and receptors. The deliberate introduction of chlorine at C4 emerged as a transformative modification. Chlorine's combined electronic (-I effect) and steric properties activated this position for nucleophilic displacement while enhancing membrane permeability through lipophilicity. Concurrently, the methoxy group at C6 provided a stable hydrogen-bond acceptor, modulating electron density across the ring system. This specific combination—chloro at C4 and methoxy at C6—created a versatile pharmacophore platform balancing reactivity (C4-Cl bond) and target-binding capacity (C6-OMe). Seminal work demonstrated that these derivatives could competitively inhibit purine-utilizing enzymes like kinases and phosphodiesterases, validating their isosteric potential [4] [9].
The strategic importance of 4-chloro-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine crystallized through key medicinal chemistry breakthroughs:
Kinase Inhibitor Revolution (1990s-2000s): The scaffold proved instrumental in designing ATP-competitive kinase inhibitors. Its planar structure docked efficiently into the adenine-binding pocket of tyrosine and serine/threonine kinases. Researchers exploited the C4 chlorine for selective amine coupling, generating libraries targeting oncogenic kinases. For example, derivatives achieved picomolar IC₅₀ against Src family kinases through optimized C3-anilino substitutions [5] [7].
Overcoming Drug Resistance: The scaffold's versatility facilitated third-generation EGFR inhibitors active against T790M gatekeeper mutants. Structural studies revealed that C6-methoxy derivatives maintained critical hydrogen bonds with Met793 while accommodating the steric bulk of mutant EGFR better than quinazoline-based drugs [4] [7].
Rational Probe Design: Beyond therapeutics, this core enabled chemical biology probes dissecting purinergic signaling. Its fluorescence properties and selective protein labeling (via C4 reactivity) facilitated studies of PDE isoforms and kinase conformational states [6].
These milestones cemented its role as a privileged structure in precision oncology and signal transduction research.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1